REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])=[C:6](SC)[S:7][CH3:8])[CH3:2].[C:14]1([NH:20][NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[C:6]([S:7][CH3:8])=[N:21][N:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]=1[NH2:12])=[O:13])[CH3:2]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
|
C(C)OC(C(=C(SC)SC)C#N)=O
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Name
|
|
Quantity
|
2.28 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h before removal of the solvent
|
Duration
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2 h
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Type
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CUSTOM
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Details
|
The resulting solid is recrystallized from EtOH (20 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1N)C1=CC=CC=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |